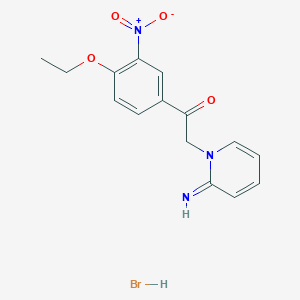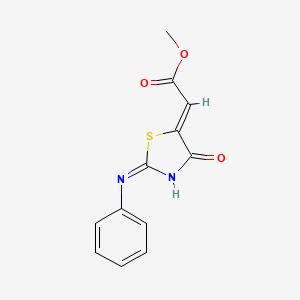
1-(4-ethoxy-3-nitrophenyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethoxy-3-nitrophenyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(4-ethoxy-3-nitrophenyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide involves the inhibition of bacterial and fungal enzymes, leading to the disruption of their metabolic pathways. It has also been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of bacterial and fungal growth, reduction of inflammation, and modulation of the immune response. It has also been found to exhibit antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-ethoxy-3-nitrophenyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. However, its low solubility in water and poor bioavailability are major limitations for its use in clinical applications.
Future Directions
There are several future directions for the research on 1-(4-ethoxy-3-nitrophenyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide. One potential direction is the development of new drug formulations that improve its solubility and bioavailability. Another direction is the investigation of its potential applications in the treatment of oxidative stress-related diseases. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential applications in other fields of scientific research.
Synthesis Methods
The synthesis of 1-(4-ethoxy-3-nitrophenyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide involves a multi-step process that includes the condensation of 4-ethoxy-3-nitrobenzaldehyde with 2-aminopyridine, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by treating the resulting intermediate with hydrobromic acid.
Scientific Research Applications
1-(4-ethoxy-3-nitrophenyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
1-(4-ethoxy-3-nitrophenyl)-2-(2-iminopyridin-1-yl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4.BrH/c1-2-22-14-7-6-11(9-12(14)18(20)21)13(19)10-17-8-4-3-5-15(17)16;/h3-9,16H,2,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBHAZPPMIWDCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)CN2C=CC=CC2=N)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B6016074.png)

![(4-methoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B6016084.png)
![N-ethyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-phenylacetamide](/img/structure/B6016087.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[3-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6016098.png)
![N-[4-(acetylamino)phenyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6016099.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]acetamide](/img/structure/B6016107.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6016113.png)
![N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide](/img/structure/B6016117.png)
![N-[4-(aminosulfonyl)benzyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B6016127.png)
![N-(2-chlorobenzyl)-1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6016146.png)
![2-({[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)phenol](/img/structure/B6016148.png)
![1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B6016168.png)
![N-[4-(aminosulfonyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B6016176.png)